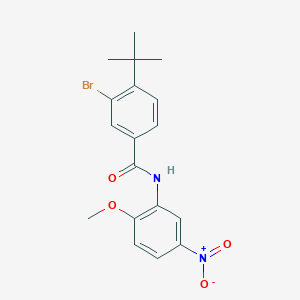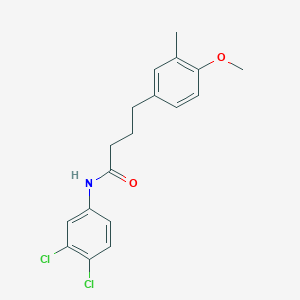
3-bromo-4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide
Overview
Description
3-bromo-4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy-nitrophenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-bromo-4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .
Chemical Reactions Analysis
3-bromo-4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the nitro group to form an amine.
Scientific Research Applications
3-bromo-4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-bromo-4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide can be compared with similar compounds like:
4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-bromo-4-tert-butyl-N-(2-hydroxy-5-nitrophenyl)benzamide: Contains a hydroxy group instead of a methoxy group, influencing its solubility and chemical behavior.
3-bromo-4-tert-butyl-N-(2-methoxy-5-aminophenyl)benzamide: Has an amino group instead of a nitro group, altering its reduction and substitution reactions.
Properties
IUPAC Name |
3-bromo-4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-18(2,3)13-7-5-11(9-14(13)19)17(22)20-15-10-12(21(23)24)6-8-16(15)25-4/h5-10H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRSLNLGABZTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxy-6-iodophenoxy)acetic acid](/img/structure/B3535965.png)
![N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B3535972.png)
![N-{3-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B3535979.png)

![2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-METHYL-N-PHENYLACETAMIDE](/img/structure/B3535998.png)
![N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3536003.png)
![METHYL 2-[7-({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE](/img/structure/B3536007.png)
![1,3-bis[(4-fluorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3536009.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B3536017.png)
![4-chloro-N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3536020.png)
![N-(4-iodophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3536026.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B3536027.png)
![methyl 2-methyl-3-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3536035.png)
![2-(2-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3536038.png)
